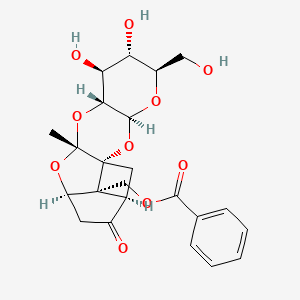

Lactiflorin

Description

(+)-Lactiflorin is a natural product found in Paeonia lactiflora, Paeonia emodi, and Paeonia anomala with data available.

Structure

3D Structure

Properties

IUPAC Name |

[(1R,3S,5R,6S,7S,8R,10R,12R,15R,17R)-6,7-dihydroxy-5-(hydroxymethyl)-10-methyl-14-oxo-2,4,9,11-tetraoxapentacyclo[10.4.1.01,10.03,8.015,17]heptadecan-17-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O10/c1-21-23(33-20-18(32-21)17(27)16(26)14(9-24)30-20)8-12-13(25)7-15(31-21)22(12,23)10-29-19(28)11-5-3-2-4-6-11/h2-6,12,14-18,20,24,26-27H,7-10H2,1H3/t12-,14+,15+,16+,17-,18+,20-,21+,22-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRYIZUKIKYUFX-DNITZUGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3(CC4C3(C(O1)CC4=O)COC(=O)C5=CC=CC=C5)OC6C(O2)C(C(C(O6)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@]3(C[C@@H]4[C@]3([C@H](O1)CC4=O)COC(=O)C5=CC=CC=C5)O[C@H]6[C@H](O2)[C@H]([C@@H]([C@H](O6)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Lactoferrin from Bovine Milk

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactoferrin, a multifunctional iron-binding glycoprotein (B1211001), has garnered significant scientific interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, and immunomodulatory properties. This technical guide provides a comprehensive overview of the pivotal moments in the discovery of lactoferrin and delves into the intricate methodologies for its isolation from bovine milk, a primary commercial source. The document outlines detailed experimental protocols for prevalent purification techniques, presents comparative quantitative data on their efficacy, and visualizes complex workflows and signaling pathways to facilitate a deeper understanding for research and development applications.

The Journey of Discovery: A Historical Perspective

The existence of a red protein in bovine milk was first noted in 1939 by Sørensen and Sørensen.[1][2][3][4][5][6] However, it wasn't until the 1960s that significant strides were made in its characterization.[7][8] Through detailed studies, researchers documented its molecular weight, isoelectric point, and the presence of two iron atoms per molecule.[7] Recognizing its similarity to serum transferrin and its origin in milk, the protein was aptly named lactoferrin in 1961, though the term "lactotransferrin" was also used in early publications.[7] The antibacterial properties of lactoferrin were also identified in 1961 and linked to its iron-binding capacity.[7]

Physicochemical Properties of Bovine Lactoferrin

Bovine lactoferrin is a globular glycoprotein with a molecular weight of approximately 78-80 kDa.[7][9][10][11][12] It possesses a high isoelectric point (pI) of around 7.9 to 8.7, which means it carries a net positive charge over a wide pH range.[7][9][11] This cationic nature is fundamental to many of the isolation techniques employed. The protein consists of a single polypeptide chain folded into two homologous lobes, the N-lobe and the C-lobe, each capable of reversibly binding one ferric iron ion (Fe³⁺).

Methodologies for the Isolation of Lactoferrin from Bovine Milk

The commercial production of lactoferrin primarily relies on its isolation from bovine milk, skim milk, or cheese whey.[13][14] The principal methods employed are cation-exchange chromatography, affinity chromatography, and membrane filtration, often used in combination to achieve high purity.

Cation-Exchange Chromatography (CEC)

Cation-exchange chromatography is a widely used and scalable method for lactoferrin purification, capitalizing on the protein's high isoelectric point.

Experimental Protocol:

-

Preparation of Milk/Whey: Raw milk is first defatted to produce skim milk (<0.1% fat).[9][15] To prevent interference from casein micelles, the skim milk is often acidified to pH 4.6 to precipitate caseins, which are then removed by centrifugation, yielding acid whey.[16] Alternatively, cheese whey can be used directly.[14]

-

Column Equilibration: A strong cation-exchange column (e.g., SP Sepharose, CM-Sephadex C-50) is equilibrated with a binding buffer, typically a phosphate (B84403) buffer at a pH between 6.8 and 7.7.[9][10][12][17]

-

Sample Loading: The prepared whey is loaded onto the equilibrated column. Due to its positive charge at this pH, lactoferrin binds to the negatively charged resin, while most other whey proteins, which are anionic or neutral, flow through.

-

Washing: The column is washed with the equilibration buffer to remove any unbound proteins and contaminants.

-

Elution: The bound lactoferrin is eluted from the column using a high salt concentration gradient. A common elution buffer is the binding buffer supplemented with 1.0 M NaCl.[9][15] Lactoferrin typically elutes at a NaCl concentration of 0.4-0.55 M.[18]

-

Post-Elution Processing: The eluted fractions containing lactoferrin are collected and may be further purified by other methods like gel filtration to remove any remaining impurities.[17] The purified lactoferrin solution is then typically concentrated by ultrafiltration and lyophilized for storage.[17]

Workflow for Lactoferrin Isolation using Cation-Exchange Chromatography:

Caption: Workflow of Lactoferrin Isolation using Cation-Exchange Chromatography.

Affinity Chromatography

Affinity chromatography offers high selectivity by utilizing a ligand that specifically binds to lactoferrin.

Experimental Protocol:

-

Ligand Immobilization: A ligand with high affinity for lactoferrin, such as heparin or a specific monoclonal antibody, is immobilized onto a solid support (e.g., Sepharose beads) to create the affinity column.[18][19][20]

-

Column Preparation and Equilibration: The affinity column is packed and equilibrated with a binding buffer, often a phosphate-buffered saline (PBS) solution.

-

Sample Application: The prepared milk or whey sample is passed through the column. Lactoferrin specifically binds to the immobilized ligand.

-

Washing: The column is washed extensively with the binding buffer, sometimes containing a moderate salt concentration (e.g., 0.5 M NaCl), to remove non-specifically bound proteins.[19]

-

Elution: The bound lactoferrin is eluted by changing the buffer conditions to disrupt the ligand-protein interaction. This can be achieved by altering the pH or by using a high concentration of a competing molecule.

-

Final Processing: The eluted lactoferrin is dialyzed to remove elution agents, concentrated, and lyophilized.

Workflow for Lactoferrin Isolation using Affinity Chromatography:

Caption: Workflow of Lactoferrin Isolation using Affinity Chromatography.

Membrane Filtration

Membrane filtration techniques, such as ultrafiltration and microfiltration, are often used as initial separation steps or for concentration.

Experimental Protocol:

-

Microfiltration: Raw milk can be passed through a microfiltration membrane to separate casein micelles and fat globules, allowing whey proteins, including lactoferrin, to pass through into the permeate.[21]

-

Ultrafiltration: The whey permeate is then subjected to ultrafiltration using membranes with specific molecular weight cut-offs (MWCO). A two-step ultrafiltration process can be employed.[22]

-

Step 1: A membrane with a 100 kDa MWCO can be used to retain larger proteins while allowing smaller molecules to pass through.

-

Step 2: The permeate from the first step is then passed through a 10 kDa MWCO membrane to concentrate the lactoferrin (80 kDa) in the retentate.

-

-

Diafiltration: To further purify the lactoferrin concentrate, diafiltration can be performed by adding water or a suitable buffer to the retentate to wash out smaller impurities like lactose (B1674315) and minerals.

-

Further Purification: The lactoferrin-enriched concentrate from membrane filtration is often further purified using chromatographic methods like cation-exchange chromatography to achieve higher purity.[21]

Quantitative Comparison of Isolation Methods

The choice of isolation method depends on the desired purity, yield, and scale of production. The following table summarizes typical quantitative data for different methods.

| Isolation Method | Starting Material | Purity | Yield/Recovery | Binding Capacity | Key References |

| Cation-Exchange Chromatography | Bovine Colostrum | >90% | 90% | - | [10][12] |

| Low-fat Bovine Milk | Excellent (single step) | - | ~78 mg/mL of resin | [9][15] | |

| Bovine Colostrum (with UF) | 94.20% | 82.46% | - | [22] | |

| Affinity Chromatography (Monoclonal Antibody) | Raw Skim Milk | 97% | 97% | - | [20] |

| Defatted Human Colostrum | 98% | 98% | - | [20] | |

| Affinity Chromatography (Heparin) | Powdered Infant Formula | High | 92.1-97.7% | - | [23] |

| Membrane Filtration with CEC | Liquid Milk | >90% | - | - | [21] |

| Membrane Filtration Alone | Liquid Milk | >60% | - | - | [21] |

Lactoferrin Signaling and Biological Function

Lactoferrin exerts its biological effects through various mechanisms, including direct interaction with pathogens and modulation of host immune responses. One key aspect of its immunomodulatory function is its ability to bind to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.

Lactoferrin's Inhibition of LPS-Induced Inflammation:

LPS is a potent trigger of inflammation, acting through the Toll-like receptor 4 (TLR4) signaling pathway. Lactoferrin can interfere with this pathway at multiple points.

Caption: Lactoferrin's Interference with the LPS-Induced Inflammatory Pathway.

Conclusion

The journey from the initial observation of a red protein in milk to the large-scale industrial purification of lactoferrin exemplifies significant advancements in protein chemistry and biotechnology. The methodologies detailed in this guide, particularly cation-exchange and affinity chromatography, provide robust and scalable platforms for obtaining high-purity lactoferrin from bovine milk. A thorough understanding of these techniques, coupled with insights into the protein's biological functions, is crucial for researchers and professionals aiming to harness the therapeutic potential of this remarkable molecule in pharmaceuticals, nutraceuticals, and other biomedical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Lactoferrin, the Moonlighting Protein of Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lactoferrin, a Great Wall of host-defence? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Biology of Lactoferrin, an Iron-Binding Protein That Can Help Defend Against Viruses and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Biology of Lactoferrin, an Iron-Binding Protein That Can Help Defend Against Viruses and Bacteria [frontiersin.org]

- 7. Lactoferrin - Wikipedia [en.wikipedia.org]

- 8. Lactoferrin from Bovine Milk: A Protective Companion for Life - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio-works.com [bio-works.com]

- 10. researchgate.net [researchgate.net]

- 11. purolite.com [purolite.com]

- 12. Isolation and Purification of Bovine Lactoferrin - Journal of Mazandaran University of Medical Sciences [jmums.mazums.ac.ir]

- 13. Lactoferrin Production: A Systematic Review of the Latest Analytical Methods [mdpi.com]

- 14. Bovine lactoferrin and lactoferricin derived from milk: production and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bio-works.com [bio-works.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. US5861491A - Isolation of lactoferrin from milk - Google Patents [patents.google.com]

- 19. US4668771A - Method for separating bovine lactoferrin from cow's milk and purifying same - Google Patents [patents.google.com]

- 20. One-step isolation of lactoferrin using immobilized monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Separation and Extraction Technology of Lactoferrin Membrane - JIANGSU JIUWU HI-TECH CO. LTD. [blog.jiuwumembrane.com]

- 22. researchgate.net [researchgate.net]

- 23. Determination of Bovine Lactoferrin in Powdered Infant Formula and Adult Nutritionals by Heparin Affinity Extraction and Reverse-Phase High-Performance Liquid Chromatography/Ultraviolet Detection (HPLC/UV): Single-Laboratory Validation, First Action 2021.10 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

a

It appears you've provided "a" as the topic. To create detailed Application Notes and Protocols for researchers, scientists, and drug development professionals, a more specific topic is required. The single letter "a" does not provide enough information to generate the in-depth content you've requested, such as quantitative data, experimental protocols, and signaling pathway diagrams.

Please specify a scientific topic of interest. For example, you could provide:

-

A specific molecule or protein: e.g., "AMPK," "STAT3," "p53"

-

A specific signaling pathway: e.g., "Wnt signaling pathway," "MAPK/ERK pathway"

-

A specific disease: e.g., "Alzheimer's disease," "Glioblastoma"

-

A specific laboratory technique: e.g., "CRISPR-Cas9 gene editing," "Flow Cytometry"

-

A specific drug or compound: e.g., "Aspirin," "Metformin"

Once you provide a more detailed topic, I can proceed to gather the necessary information and generate the comprehensive Application Notes and Protocols you have outlined.

Safety Operating Guide

Navigating the Uncharted Territory of Lactiflorin Disposal: A Guide to Best Practices

Absence of specific regulatory guidance on the disposal of Lactiflorin necessitates a cautious and informed approach based on established principles of laboratory safety and hazardous waste management. Researchers, scientists, and drug development professionals must prioritize safety and environmental responsibility when handling and disposing of this compound. This document provides a procedural framework and essential information to manage this compound waste effectively, even without a dedicated Safety Data Sheet (SDS).

Immediate Safety and Operational Planning

Given the lack of specific hazard information for this compound, it should be handled as a potentially hazardous substance. All personnel must adhere to standard laboratory safety protocols, including the use of appropriate Personal Protective Equipment (PPE) such as safety goggles, lab coats, and chemical-resistant gloves. All handling of this compound, especially in powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.

Waste Characterization and Segregation: A Critical First Step

Proper disposal begins with meticulous waste segregation to prevent dangerous chemical reactions and ensure compliance with disposal regulations. All waste streams containing this compound must be clearly labeled and kept separate from other laboratory waste.

| Waste Type | Description | Recommended Container |

| Solid Waste | Unused or expired pure this compound, contaminated lab supplies (e.g., weigh boats, filter paper, gloves). | Labeled, sealed, and durable hazardous waste container. |

| Liquid Waste | Solutions containing this compound, such as stock solutions or experimental media. | Labeled, sealed, leak-proof, and chemically compatible hazardous waste container. |

| Sharps Waste | Contaminated needles, syringes, or glass Pasteur pipettes. | Puncture-resistant, labeled sharps container. |

| Empty Containers | Original containers that held pure this compound. | Must be triple-rinsed with a suitable solvent; rinsate collected as liquid waste. |

Disposal Workflow for Uncategorized Compounds

Decontamination and Spill Procedures

In the event of a spill, the area should be evacuated and ventilated. For small spills of solid this compound, carefully sweep the material to avoid generating dust and place it in a labeled hazardous waste container. For liquid spills, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand, and collect it into a designated waste container. The spill area should then be decontaminated with a suitable solvent, and all cleaning materials should be disposed of as hazardous waste. Always consult your institution's specific spill response procedures.

Final Disposal

The ultimate disposal of chemical waste such as this compound should be handled by a licensed hazardous waste management company.[1] Never dispose of this compound or its containers in the regular trash or down the drain.[1] Accumulate the properly segregated and labeled waste in a designated Satellite Accumulation Area (SAA) and follow your institution's procedures for requesting a hazardous waste pickup.[1]

Disclaimer: The information provided here is based on general best practices for laboratory chemical waste disposal and is not a substitute for specific guidance from a certified safety professional or a detailed Safety Data Sheet. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

References

Navigating the Safe Handling of Lactiflorin: A Guide to Personal Protective Equipment and Emergency Protocols

Disclaimer: The following safety recommendations are based on the Safety Data Sheet for Paeoniflorin. While Lactiflorin is a related compound, it is crucial to handle it with the utmost care and to perform a risk assessment for your specific laboratory conditions.

Hazard Identification and Classification

Paeoniflorin is classified as a substance with the following hazards:

-

Acute toxicity, oral (Category 4) : Harmful if swallowed.[3][5]

-

Skin corrosion/irritation (Category 2) : Causes skin irritation.[3]

-

Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[3]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) : May cause respiratory irritation.[3]

These classifications necessitate the use of appropriate personal protective equipment (PPE) and adherence to strict handling procedures.

Personal Protective Equipment (PPE) Workflow

A systematic approach to PPE is critical for minimizing exposure risk. The following workflow outlines the essential steps from hazard assessment to the final disposal of contaminated equipment.

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Recommended Personal Protective Equipment

Based on the hazard profile of Paeoniflorin, the following PPE is mandatory when handling this compound:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Safety goggles with side-shields or a face shield.[3] | Protects against splashes and dust. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[3] | Prevents skin contact and irritation. |

| Body Protection | Laboratory coat or impervious clothing.[3] | Protects skin and personal clothing. |

| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or in case of insufficient ventilation.[3] | Minimizes inhalation of dust or aerosols. |

Emergency Procedures: Spills and Exposure

In the event of an accidental spill or exposure to this compound, immediate and appropriate action is crucial.

Caption: Emergency procedures for this compound spills and personnel exposure.

First-Aid Measures

-

If on skin: Wash with plenty of soap and water.[3] If skin irritation occurs, get medical advice/attention.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[3] Call a poison center or doctor if you feel unwell.

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[3]

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[3]

-

Storage: Keep container tightly closed in a dry and well-ventilated place.[3]

Disposal Considerations

Contaminated materials and waste from handling this compound should be treated as hazardous waste.

-

Contaminated PPE: Dispose of contaminated gloves and other protective equipment in accordance with applicable local, state, and federal regulations.[3]

-

Spill Residue: Collect and place in a suitable container for disposal. Dispose of in accordance with local regulations.[3]

-

Unused Product: Dispose of contents/container in accordance with local/regional/national/international regulations.[3]

By adhering to these safety protocols, laboratories can ensure the well-being of their personnel and maintain a safe research environment when working with this compound. This commitment to safety not only protects individuals but also upholds the integrity and quality of scientific research.

References

- 1. This compound | 1361049-59-3 | MOLNOVA [molnova.com]

- 2. This compound CAS:1361049-59-3 LM8BR10724IN - 联迈生物官方商城 - 联迈生物-试剂盒,抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,细胞因子,胎牛血清,常用生化试剂,实验耗材 [shlmai.net]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.